

Application Notes and Protocols: 5-Hydroxy-2-iodobenzoic Acid in Materials Science

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Compound of Interest

Compound Name: *5-Hydroxy-2-iodobenzoic acid*

Cat. No.: *B1302134*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of **5-Hydroxy-2-iodobenzoic acid** in the field of materials science. This document details its role as a versatile building block for the synthesis of advanced functional materials, including metal-organic frameworks (MOFs) and specialty polymers. The unique combination of a carboxylic acid, a hydroxyl group, and an iodo substituent on the benzene ring makes this molecule a compelling candidate for creating materials with tailored properties.

Introduction to 5-Hydroxy-2-iodobenzoic Acid in Materials Science

5-Hydroxy-2-iodobenzoic acid is a trifunctional aromatic compound. Its carboxylic acid and hydroxyl moieties can participate in coordination with metal ions to form robust porous structures like MOFs or undergo polymerization to create linear or cross-linked polymers. The presence of a heavy iodine atom offers unique properties, such as increased electron density, potential for post-synthetic modification via cross-coupling reactions, and enhanced X-ray contrast, making it a valuable component in the design of functional materials for catalysis, sensing, gas storage, and biomedical applications.

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of the carboxyl and hydroxyl groups in **5-hydroxy-2-iodobenzoic acid** allows it to act as a versatile organic linker in the synthesis of MOFs. The hydroxyl group can act as a hydrogen bond donor and a catalytically active site within the framework, while the iodo group can be used for post-synthetic modifications.

- **Catalysis:** The hydroxyl group within the pores can act as a Brønsted acid site, catalyzing various organic reactions. The iodine atom can also serve as a Lewis basic site.
- **Gas Storage and Separation:** The functional groups can enhance the affinity of the MOF for specific gases, such as CO₂, through dipole-quadrupole interactions.
- **Sensing:** The framework's luminescence properties may be modulated by the presence of analytes that interact with the functional groups of the linker.
- **Drug Delivery:** The porous structure can encapsulate drug molecules, and the functional groups can be used to tune the release profile.

This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF, designated as Zn-(5H-2IBA).

Materials:

- **5-Hydroxy-2-iodobenzoic acid (5H-2IBA)**
- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Teflon-lined stainless steel autoclave (20 mL)

Procedure:

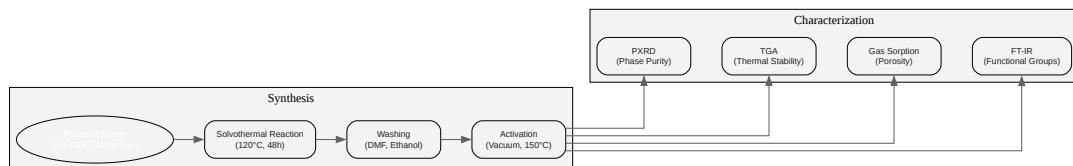
- In a 20 mL glass vial, dissolve 53.2 mg (0.2 mmol) of **5-Hydroxy-2-iodobenzoic acid** and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
- Sonicate the mixture for 10 minutes to ensure homogeneity.

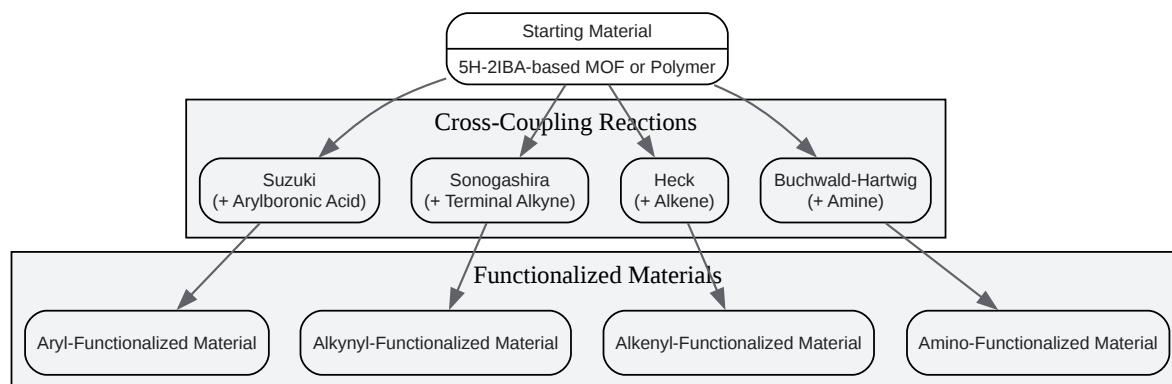
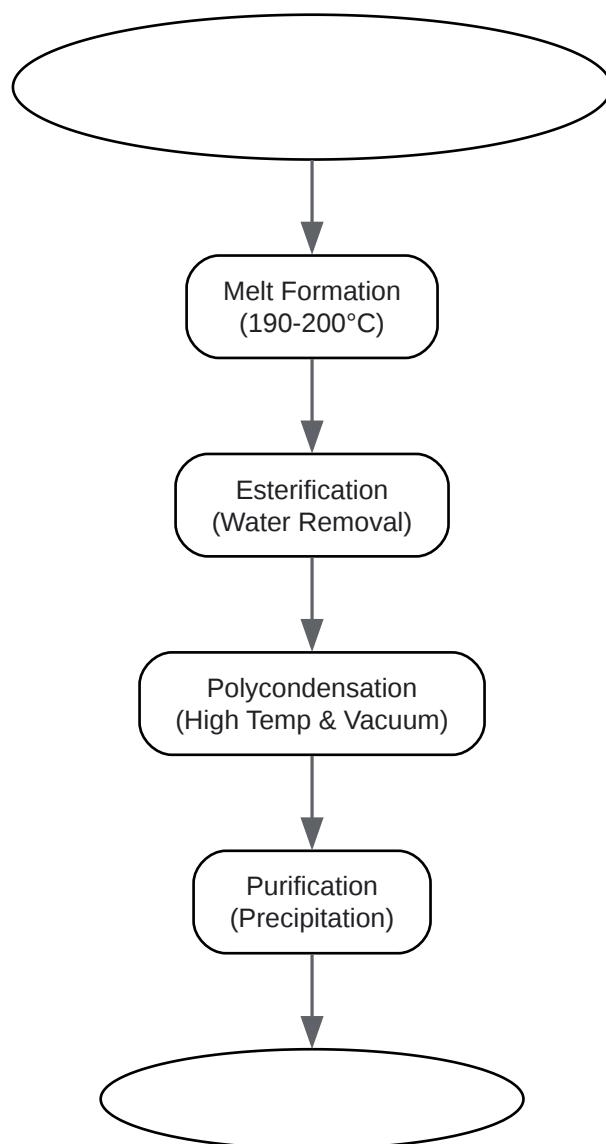
- Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
- After 48 hours, allow the autoclave to cool slowly to room temperature.
- Colorless crystals of the MOF should be visible.
- Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
- To activate the MOF, immerse the as-synthesized crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
- Decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

Characterization Data (Hypothetical):

Parameter	Value
Formula	$Zn_2(C_7H_3IO_3)_2(DMF)_2$
BET Surface Area	850 m ² /g
Pore Volume	0.45 cm ³ /g
Thermal Stability (TGA)	Stable up to 350 °C in N ₂
CO ₂ Uptake (273 K, 1 bar)	3.5 mmol/g

Workflow for MOF Synthesis and Characterization





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